molecular formula C6H3Cl2NO3 B181596 2,6-Dichloro-4-nitrophenol CAS No. 618-80-4

2,6-Dichloro-4-nitrophenol

Cat. No.: B181596
CAS No.: 618-80-4
M. Wt: 208 g/mol
InChI Key: PXSGFTWBZNPNIC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2,6-Dichloro-4-nitrophenol (2,6-DCNP) is a bacterium known as Cupriavidus . This bacterium has the unique ability to degrade 2,6-DCNP . The specific genes involved in this process are the hnp gene cluster .

Mode of Action

2,6-DCNP interacts with its target, the Cupriavidus bacterium, through a process involving the hnp gene cluster . The hnpA and hnpB gene products, which are part of this cluster, are crucial for the degradation of 2,6-DCNP . These gene products form a FAD-dependent two-component monooxygenase, HnpAB, which converts 2,6-DCNP to 6-chlorohydroxyquinol .

Biochemical Pathways

The biochemical pathway involved in the degradation of 2,6-DCNP by Cupriavidus involves the conversion of 2,6-DCNP to 6-chlorohydroxyquinol by the enzyme HnpAB . This process is part of the 1,2,4-benzenetriol pathway , which is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers .

Pharmacokinetics

The pharmacokinetics of 2,6-DCNP involve a rapid distribution phase . The specific growth rate of the Cupriavidus bacterium during the degradation of 2,6-DCNP is 0.124 h −1, with a half saturation constant of 0.038 mM and an inhibition constant of 0.42 mM .

Result of Action

The result of the action of 2,6-DCNP on the Cupriavidus bacterium is the degradation of 2,6-DCNP, an emerging chlorinated nitroaromatic pollutant . This degradation process results in the conversion of 2,6-DCNP to 6-chlorohydroxyquinol , thereby reducing the environmental impact of this pollutant.

Action Environment

The action of 2,6-DCNP is influenced by environmental factors. For instance, the degradation process is affected by the presence of moisture . Additionally, 2,6-DCNP is commonly found in agriculturally impacted waters, such as paddy waters , indicating that its action and efficacy may be influenced by such environments.

Safety and Hazards

2,6-Dichloro-4-nitrophenol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-4-nitrophenol interacts with various enzymes and proteins. For instance, it has been reported that a Gram-negative bacterium, Cupriavidus sp. CNP-8, degrades this compound via the 1,2,4-benzenetriol (BT) pathway . The hnp gene cluster was found to be involved in the catabolism of this compound .

Cellular Effects

It is known that this compound can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. For instance, HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of this compound to BT via chloro-1,4-benzoquinone .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is known to be degraded by the bacterium Cupriavidus sp. CNP-8 via the 1,2,4-benzenetriol pathway .

Transport and Distribution

It is known that this compound is soluble in methanol , which suggests that it may be able to pass through cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichloro-4-nitrophenol can be synthesized through the chlorination of p-nitrophenol. The process involves dissolving p-nitrophenol in ethanol and then adding it to concentrated hydrochloric acid. The mixture is cooled to below 5°C, and an aqueous solution of potassium chlorate is added under constant stirring, maintaining the temperature below 10°C. The resulting product is filtered, washed, and recrystallized from chloroform or ethanol to obtain pure this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process ensures high yield and purity by controlling reaction conditions meticulously and using efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2,6-Dichloro-4-nitrophenol is unique due to its specific substitution pattern, which influences its reactivity and applications. For instance, the presence of two chlorine atoms and a nitro group in specific positions makes it a valuable intermediate in organic synthesis and a potent enzyme inhibitor compared to its analogs .

Properties

IUPAC Name

2,6-dichloro-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3Cl2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSGFTWBZNPNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060686
Record name Phenol, 2,6-dichloro-4-nitro-
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Molecular Weight

208.00 g/mol
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CAS No.

618-80-4
Record name 2,6-Dichloro-4-nitrophenol
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Record name 2,6-Dichloro-4-nitrophenol
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Record name 2,6-DICHLORO-4-NITROPHENOL
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Record name Phenol, 2,6-dichloro-4-nitro-
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Record name 2,6-dichloro-4-nitrophenol
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Record name 2,6-Dichloro-4-nitrophenol
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Synthesis routes and methods I

Procedure details

3,4,5-Trichloronitrobenzene (14.86 g) is added to a solution of potassium phenoxide (8.66 g) in diethylene glycol (66 mL) and the mixture is heated to 160° C. for approximately 15 hours. The resulting dark brown solution is cooled to room temperature, poured onto 100 mL cold water, and extracted twice with diethyl ether. The pooled organic extracts are washed with water, 10% aqueous sodium hydroxide, and then dried over anhydrous magnesium sulfate. Following removal of the solvent under reduced pressure the resulting oil is distilled in a Kugelrohr apparatus to provide a yellow oil that solidifies on standing. Recrystallization from ethanol-water provides the desired product as a pale yellow solid.
Quantity
14.86 g
Type
reactant
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potassium phenoxide
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8.66 g
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reactant
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66 mL
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solvent
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100 mL
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Synthesis routes and methods II

Procedure details

To 31 g of 2,6-dichlorophenol in 120 ml acetic acid cooled in an ice bath is added over 5 minutes 50 ml of 70% nitric acid. After stirring an hour at room temperature, the mixture is purged with nitrogen, then poured into water, filtered; the product is washed with water and dried in vacuo to give 2,6-dichloro-4-nitrophenol. NMR (CD3OD): δ8.2(s).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

139 parts of p-nitrophenol are suspended in 292 parts of water and the suspension is ground. A reactor is then charged with 1250 parts of 20 % hydrochloric acid which has been used as reaction medium for a previous batch and recycled to the reactor after isolation of the product. Then 156 parts of chlorine and the suspension of p-nitrophenol are added simultaneously at 25° C. to the hydrochloric acid. The suspension of nitrophenol is added over 240 minutes, whereas the simultaneous addition of chlorine is made for 20 minutes longer over 260 minutes. The batch is then allowed to react for 30 minutes and excess chlorine is expelled over a further 30 minutes. The product is isolated by filtration, washed until neutral and dried, affording 200 parts of 2,6-dichloro-4-nitrophenol (corresponding to a yield of 96 %). Melting point: 119°-120° C. (lit.: 125° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 2,6-Dichloro-4-nitrophenol?

A1: this compound acts as a potent and selective inhibitor of sulfotransferase enzymes [, , ]. This inhibition disrupts the sulfation pathway, a major conjugation reaction involved in the metabolism of numerous endogenous compounds and xenobiotics.

Q2: What are the downstream consequences of this compound-mediated sulfotransferase inhibition?

A2: Inhibition of sulfotransferase by DCNP leads to a decrease in the formation of sulfate conjugates of various compounds [, ]. This can lead to:

  • Increased levels of the parent compound: As sulfation is inhibited, the parent compound's clearance may be reduced, potentially leading to higher systemic exposure [].
  • Compensatory increase in other metabolic pathways: Alternative metabolic pathways, such as glucuronidation, may be upregulated to compensate for the reduced sulfation [, ].
  • Altered pharmacological or toxicological effects: Depending on the substrate, altered ratios of sulfate conjugates to other metabolites can influence the overall pharmacological or toxicological profile [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C6H3Cl2NO3 and a molecular weight of 208.0 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, several studies have investigated the spectroscopic properties of DCNP:

  • X-ray powder diffraction: Data has been collected, and the lattice parameters have been determined, revealing that DCNP crystallizes in the triclinic system [].
  • Infrared (IR) spectroscopy: Studies on DCNP-amine complexes reveal broad absorptions, characteristic of hydrogen bonding interactions [].
  • 35Cl Nuclear Quadrupole Resonance (NQR): Studies on DCNP complexes provide insights into charge distribution within hydrogen bonds [].
  • UV-Vis Spectroscopy: Studies indicate the presence of ion pairs in the solid state of DCNP complexes [].

Q5: Does this compound possess any catalytic properties?

A5: this compound is primarily known for its inhibitory properties rather than its catalytic activity. It does not function as a catalyst in typical chemical reactions.

Q6: Have there been any computational studies on this compound?

A7: Yes, computational studies using density functional theory (DFT) have been conducted to analyze the structural modifications in DCNP complexes upon proton transfer [].

Q7: Have any Quantitative Structure-Activity Relationship (QSAR) models been developed for this compound or related compounds?

A8: QSAR models have been developed for halogenated disinfection byproducts (DBPs), including DCNP, to predict developmental toxicity in marine polychaetes. These models incorporate physical-chemical descriptors like logP and pKa, as well as electronic descriptors like HOMO and LUMO energies [].

Q8: How do structural modifications of this compound impact its activity and selectivity?

A8:

  • Halogen Substituents: The presence and position of chlorine atoms are crucial for DCNP's inhibitory activity against sulfotransferases []. Compounds with different halogen substitutions or positions exhibited varying degrees of inhibition.
  • Nitro Group: The nitro group at the para position also plays a role in DCNP's activity []. Modifications to this group may influence its interaction with the sulfotransferase enzyme.

Q9: What are the strategies to improve the stability or bioavailability of this compound?

A9: While specific formulation strategies for DCNP are limited in the literature, general approaches to enhance stability and bioavailability of phenolic compounds include:

    Q10: What are the safety considerations and regulations surrounding the handling and disposal of this compound?

    A10: As a potentially hazardous chemical, DCNP should be handled and disposed of following appropriate safety regulations and guidelines.

    A10: While DCNP has demonstrated valuable applications in probing biological pathways and understanding enzyme kinetics, information specifically addressing its pharmacokinetics/pharmacodynamics, efficacy as a therapeutic agent, resistance mechanisms, detailed toxicology, specific drug delivery strategies, and associated biomarkers is not extensively documented in the provided research.

    Q11: What analytical techniques are employed to characterize and quantify this compound?

    A11: Various analytical methods are used to study DCNP and its effects:

    • High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate and quantify DCNP and its metabolites in biological samples [, , ].
    • Radiolabeling Techniques: Radiolabeled DCNP, such as [3H]-DCNP, allows tracking of its metabolism and distribution in vivo [].

    Q12: What is known about the environmental impact and degradation of this compound?

    A13: DCNP has been identified as a potential marine pollutant, and its developmental toxicity to marine polychaetes has been investigated [].

    Q13: Are there strategies for the degradation or removal of this compound from the environment?

    A14: Research suggests that this compound can be removed from aqueous solutions using advanced oxidation processes like UV/HOCl treatment, which leads to its degradation and the formation of chlorinated byproducts [].

    A13: The provided research primarily focuses on the biochemical and pharmacological aspects of DCNP. Information concerning its dissolution and solubility characteristics, analytical method validation details, specific quality control measures, immunogenicity, drug transporter interactions, effects on drug-metabolizing enzymes, biocompatibility, potential alternatives or substitutes, recycling strategies, and available research infrastructure is not extensively addressed in the provided research.

    Q14: What are some of the key milestones in the research on this compound?

    A14: Research on DCNP has progressed alongside our understanding of sulfotransferase enzymes. Key milestones include:

    • Identification as a sulfotransferase inhibitor: Early studies recognized DCNP's potent inhibitory effect on sulfotransferases, making it a valuable tool for studying sulfation pathways [, ].
    • Elucidation of its role in xenobiotic metabolism: Research using DCNP has provided insights into the metabolism and potential toxicity of various compounds, including drugs and carcinogens [, ].
    • Understanding the competition between sulfation and glucuronidation: DCNP has been instrumental in dissecting the interplay between sulfation and glucuronidation as competing metabolic pathways [, ].

    Q15: How has research on this compound contributed to cross-disciplinary research?

    A15: DCNP's unique properties have fostered collaborations across various disciplines:

    • Biochemistry & Pharmacology: DCNP is routinely used in biochemical and pharmacological research to investigate sulfotransferase enzymes, their substrate specificity, and their role in drug metabolism [, , ].
    • Toxicology: DCNP has been employed in toxicological studies to elucidate the metabolic activation pathways of carcinogens and assess the role of sulfation in chemical carcinogenesis [, ].
    • Environmental Science: The identification of DCNP as a potential environmental pollutant has led to its investigation in ecotoxicological studies, assessing its impact on marine organisms [].

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